N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by various substitution reactions to introduce the different functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its IUPAC name and the known structures of the functional groups present in it. The compound likely has a planar structure due to the presence of the pyrimidine and phenyl rings. The azetidine ring might introduce some three-dimensionality into the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the fluorine atom on the pyrimidine ring could potentially be replaced by other groups in a nucleophilic substitution reaction. The methoxy group on the phenyl ring could potentially undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present in it. For example, the presence of the polar sulfamoyl group and the fluorine atom might make the compound somewhat soluble in polar solvents .properties
IUPAC Name |
N-(dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O3S/c1-21(2)27(24,25)22(3)13-9-23(10-13)17-15(18)16(19-11-20-17)12-5-7-14(26-4)8-6-12/h5-8,11,13H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFYVZKRYDXOOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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